N-{2-methoxy-5-[methyl(phenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{2-methoxy-5-[methyl(phenyl)sulfamoyl]phenyl}acetamide is a chemical compound with the molecular formula C11H16N2O5S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used for research purposes and is not intended for diagnostic or therapeutic use .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-{2-methoxy-5-[methyl(phenyl)sulfamoyl]phenyl}acetamide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound contains a sulfamoyl group, which is often associated with inhibitory activity in various biochemical pathways
Biochemical Pathways
Given the presence of a sulfamoyl group, it is possible that the compound may interfere with pathways involving sulfonamide-sensitive enzymes
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been fully characterized. As such, its bioavailability and pharmacokinetic profile remain unknown. Future studies should aim to investigate these properties to better understand the compound’s potential as a therapeutic agent .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Preliminary studies suggest that the compound may have some form of anti-proliferative activity
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not yet known. Factors such as pH, temperature, and the presence of other compounds could potentially affect its activity. Future research should aim to investigate these factors to optimize the compound’s use and effectiveness .
Preparation Methods
The synthesis of N-{2-methoxy-5-[methyl(phenyl)sulfamoyl]phenyl}acetamide involves several steps. One common method includes the reaction of 2-methoxy-5-nitrophenyl acetamide with methyl phenyl sulfonamide under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
N-{2-methoxy-5-[methyl(phenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
N-{2-methoxy-5-[methyl(phenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Researchers use it to study biological processes and interactions at the molecular level.
Medicine: It is investigated for its potential therapeutic properties and interactions with biological targets.
Industry: The compound is used in the development of new materials and chemical products.
Comparison with Similar Compounds
N-{2-methoxy-5-[methyl(phenyl)sulfamoyl]phenyl}acetamide can be compared with similar compounds such as:
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- N-(4-((pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide
- N-(5-(4-chloro-3-(N-(2-hydroxyethyl)sulfamoyl)phenyl)-4-methylthiazol-2-yl)acetamide These compounds share structural similarities but differ in their specific functional groups and properties, making this compound unique in its applications and effects .
Properties
IUPAC Name |
N-[2-methoxy-5-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12(19)17-15-11-14(9-10-16(15)22-3)23(20,21)18(2)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINNJKKHESEDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(C)C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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